molecular formula C9H12FNS B1472366 4-Fluoro-4-(thiophen-2-yl)piperidine CAS No. 1550720-51-8

4-Fluoro-4-(thiophen-2-yl)piperidine

Cat. No.: B1472366
CAS No.: 1550720-51-8
M. Wt: 185.26 g/mol
InChI Key: JTBQOVNCXMUALP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-4-(thiophen-2-yl)piperidine is a fluorinated piperidine derivative designed for advanced pharmaceutical and medicinal chemistry research. This compound features a piperidine ring disubstituted at the 4-position with a fluorine atom and a thiophene moiety, creating a unique three-dimensional scaffold that is valuable for exploring structure-activity relationships (SAR) in drug discovery. The primary research application of this compound lies in the development of novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of HIV-1. Piperidine-substituted thiophene derivatives have demonstrated significant potential as potent anti-HIV agents by targeting the hydrophobic channel of the NNRTI binding pocket (NNIBP). Incorporating a fluorine atom is a common strategy in medicinal chemistry to modulate a compound's electronegativity, metabolic stability, and membrane permeability, making this fluorinated analogue a particularly interesting candidate for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds . Researchers can utilize this chemical building block to develop new therapeutic agents with broad-spectrum activity against both wild-type and drug-resistant strains of HIV-1. Its molecular structure allows for further functionalization, enabling the synthesis of diverse chemical libraries for high-throughput screening and hit-to-lead optimization. The compound is offered For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-4-thiophen-2-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNS/c10-9(3-5-11-6-4-9)8-2-1-7-12-8/h1-2,7,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBQOVNCXMUALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CS2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 4-Hydroxy-4-(thiophen-2-yl)piperidine

One of the primary methods for preparing 4-Fluoro-4-(thiophen-2-yl)piperidine involves a reductive amination process starting from 4-hydroxy-4-(thiophen-2-yl)piperidine. This method includes the following key steps:

  • Starting materials: 4-hydroxy-4-(thiophen-2-yl)piperidine and a substituted butyraldehyde.
  • Reagents: Sodium cyanoborohydride as the reducing agent and acetic acid as a catalyst.
  • Solvent: Methanol.
  • Reaction conditions: The aldehyde and piperidine derivative are mixed in methanol with acetic acid at ambient temperature, followed by the addition of sodium cyanoborohydride and stirring for approximately 3 hours at room temperature.
  • Workup: The reaction mixture is poured into aqueous sodium bicarbonate solution and extracted with methylene chloride. The organic layers are combined, washed, dried, and evaporated.
  • Purification: The crude product is purified by column chromatography on silica gel using ethyl acetate/hexane mixtures, followed by crystallization from ether/hexane.
  • Yield and characterization: The process yields the desired 4-substituted piperidine with melting points reported around 82-85 °C for the free base and 106-108 °C for the hydrochloride salt.

This method is notable for its mild conditions and relatively straightforward purification steps, making it suitable for synthesizing 4-substituted piperidines with thiophene substituents.

Oxidative Cleavage and Fluorination Steps

In the preparation sequence, oxidative cleavage using osmium tetroxide and sodium periodate is employed to manipulate intermediates:

  • Oxidative cleavage: The intermediate is treated with a catalytic amount of osmium tetroxide (4% aqueous solution) followed by portionwise addition of sodium periodate at ambient temperature for 1 hour.
  • Extraction and purification: After reaction completion, the mixture is extracted with ethyl acetate and washed with brine, dried over magnesium sulfate, and filtered. The filtrate is evaporated under reduced pressure.
  • Purpose: This step is used to modify the piperidine ring or side chains to facilitate subsequent fluorination or functional group transformations.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the fluorine atom or to modify the thiophene ring using reducing agents like lithium aluminum hydride (LAH).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: De-fluorinated products, modified thiophene derivatives

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Medicinal Chemistry

4-Fluoro-4-(thiophen-2-yl)piperidine is being investigated for its potential as a bioactive molecule with various pharmacological properties:

  • Anticancer Activity: Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cancer pathways, potentially leading to therapeutic effects .
  • Antimicrobial Properties: Its efficacy against various bacterial strains has been explored, indicating potential use in treating infections .
  • CNS Disorders Treatment: Compounds similar to this compound have shown promise in targeting serotonin receptors, making them candidates for treating anxiety, depression, and other central nervous system disorders .

Material Science

In addition to medicinal applications, this compound serves as a building block in the synthesis of advanced materials:

  • Organic Semiconductors: The electronic properties imparted by the thiophene ring make it suitable for use in organic electronics, including organic light-emitting diodes (OLEDs) .
  • Catalysis: It has been utilized in developing new catalysts due to its unique structural features that enhance reactivity and selectivity in chemical reactions.

Case Studies and Research Findings

StudyFocusFindings
Choi et al. (2015)Pesticidal ActivityInvestigated derivatives of thiophene-containing piperidines against mosquito larvae and fungi. Compounds showed significant larvicidal and antifungal activity, indicating potential agricultural applications .
Recent Advances (2023)Drug DesignHighlighted the role of fluorinated piperidines in drug discovery, emphasizing their importance in synthesizing biologically active compounds .
Patent Analysis (1996)CNS DisordersDescribed compounds with high affinity for serotonin receptors, suggesting their use in treating psychiatric disorders .

Mechanism of Action

The mechanism of action of 4-Fluoro-4-(thiophen-2-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the thiophene ring can contribute to its electronic properties and overall bioactivity.

Comparison with Similar Compounds

Key structural features :

  • The fluorine atom induces a strong dipole moment, enhancing polarity.
  • The thiophene ring provides conjugation and planar geometry, facilitating interactions with aromatic residues in biological targets.

Comparison with Similar Compounds

Pharmacological Activity

Compound Substituents Biological Activity Potency (GI₅₀/IC₅₀) Reference
4-Fluoro-4-(thiophen-2-yl)piperidine 4-F, 4-thiophen-2-yl Potential CNS/antiparasitic activity* N/A
BTCP analogs Benzo[b]thiophen-2-yl, cyclohexyl Trypanothione reductase inhibition IC₅₀: 0.1–10 µM
Benzothiophene acrylonitriles Benzothiophene, methoxyphenyl Anticancer activity GI₅₀: <10–100 nM
4-(4-Fluorophenyl)piperidine 4-F, phenyl Intermediate for kinase inhibitors N/A

*Inferred from structural analogs; direct data unavailable.

  • BTCP Analogs: These compounds exhibit antiparasitic activity through trypanothione reductase inhibition.
  • Benzothiophene Acrylonitriles: These derivatives show potent anticancer activity, with GI₅₀ values <10 nM.
  • 4-(4-Fluorophenyl)piperidine : A simpler analog lacking the thiophene group, primarily used as a synthetic intermediate. Its absence of thiophene reduces π-stacking capability, limiting target engagement .

Physicochemical Properties

Property This compound 4-(4-Fluorophenyl)piperidine BTCP Analogs
Molecular Weight ~225 g/mol ~195 g/mol ~350–400 g/mol
LogP ~2.1 (predicted) ~1.8 ~3.5–4.0
Electron-Withdrawing Groups F, thiophene F F, sulfonyl, benzo[b]thiophene
Synthetic Complexity Moderate (cross-coupling required) Low High
  • Synthetic Challenges : BTCP analogs require multi-step coupling and purification, whereas the target compound’s synthesis is less laborious .

Theoretical and Spectroscopic Insights

  • DFT Studies: Thiophene-containing compounds (e.g., quinoxaline derivatives) show extended conjugation and red-shifted UV-Vis absorption, suggesting similar electronic properties in the target compound .
  • NMR Data : Fluorine atoms in piperidine derivatives produce distinct ¹⁹F NMR shifts (δ ~ -120 to -150 ppm), while thiophene protons resonate at δ 6.5–7.5 ppm in ¹H NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-4-(thiophen-2-yl)piperidine
Reactant of Route 2
4-Fluoro-4-(thiophen-2-yl)piperidine

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